22-羟基胆钙化醇

描述

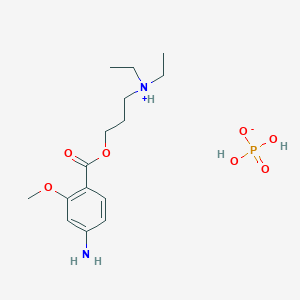

22-Hydroxycholecalciferol, also known as Calcifediol, is a form of Vitamin D produced in the liver by hydroxylation of Vitamin D3 (cholecalciferol) by the enzyme Vitamin D 25-hydroxylase . It is an active metabolite of Vitamin D and is used to treat hyperparathyroidism and hypocalcemia in dialysis patients .

Synthesis Analysis

The synthesis of 22-Hydroxycholecalciferol involves the hydroxylation of Vitamin D3 (cholecalciferol) in the liver by the enzyme Vitamin D 25-hydroxylase . This enzymatic 25-hydroxylase reaction is mostly due to the actions of CYP2R1, present in microsomes, although other enzymes such as mitochondrial CYP27A1 can contribute .Molecular Structure Analysis

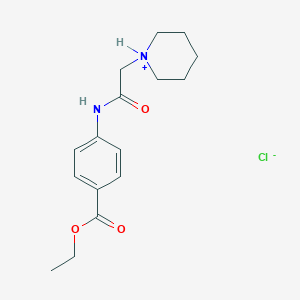

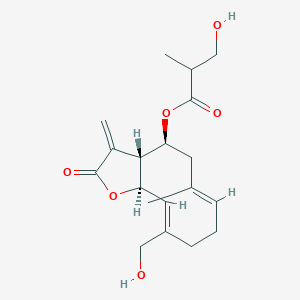

The molecular structure of 22-Hydroxycholecalciferol is similar to that of other forms of Vitamin D, with the difference being the additional hydroxy group at the 22nd carbon .Chemical Reactions Analysis

22-Hydroxycholecalciferol can be further hydroxylated by the enzyme 25(OH)D-1α-hydroxylase, primarily in the kidney, to form calcitriol (1,25-(OH)2D3), which is the active hormonal form of Vitamin D .Physical And Chemical Properties Analysis

The physical and chemical properties of 22-Hydroxycholecalciferol are similar to those of other forms of Vitamin D. It is a fat-soluble compound with a molecular weight of 400.64 g/mol .科学研究应用

1. 维生素D代谢和皮肤健康

22-羟基胆钙化醇,维生素D3的代谢产物,在皮肤健康中发挥重要作用。Janjetovic等人(2009年)发现,类似代谢产物20-羟基胆钙化醇可以诱导表皮角质细胞的生长停滞和分化,暗示在炎症性和过度增殖性皮肤疾病中可能具有治疗应用(Janjetovic等人,2009年)。

2. 骨骼健康和发育

对与22-羟基胆钙化醇密切相关的25-羟基胆钙化醇的研究显示其在骨骼健康和发育中的重要性。韩等人(2009年)进行的研究表明,1α-羟基胆钙化醇可以改善肉鸡的骨骼发育和矿化,突显其在骨骼健康应用中的潜力(Han et al., 2009)。

3. 对免疫反应的影响

周等人(2009年)的研究表明,25-羟基胆钙化醇可以影响肉鸡的免疫反应,暗示其在增强保护性免疫中可能发挥作用(Chou et al., 2009)。

4. 营养消化和代谢

张等人(2019年)探讨了母猪对25-羟基胆钙化醇补充对哺乳母猪的营养消化和乳汁组成的影响,表明其在改善膳食钙消化和改变乳汁组成中的作用(Zhang et al., 2019)。

作用机制

The active form of 22-Hydroxycholecalciferol, calcitriol, binds to intracellular receptors that then function as transcription factors to modulate gene expression . It plays a crucial role in maintaining calcium and phosphorus levels in a healthy physiological range to sustain various metabolic functions, transcription regulation, and bone metabolism .

未来方向

There is ongoing research to determine whether 22-Hydroxycholecalciferol may play certain roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with Vitamin D deficiency . It is also being studied for its potential use in the treatment of rickets and other bone diseases .

属性

IUPAC Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHNORYGWPYCAK-BANFDOQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)[C@H](CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

CAS RN |

110927-46-3 | |

| Record name | 22-Hydroxycholecalciferol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110927463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。